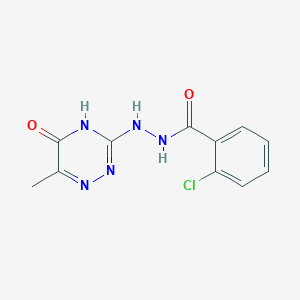

2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” is an organic compound with the molecular formula C11H10ClN5O2 . It’s a derivative of triazine, a class of heterocyclic compounds . Triazines and their derivatives have been the focus of many studies due to their confirmed biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of “2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” consists of a triazine ring attached to a benzohydrazide group . The triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms. The benzohydrazide group consists of a benzene ring attached to a hydrazide group.Physical And Chemical Properties Analysis

The compound “2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” has a molecular weight of 279.682 Da . It’s a derivative of triazine, which is generally soluble in hot water and organic solvents .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

The synthesis of complex molecules often involves reactions that provide insights into their chemical behavior. For example, the reaction of acetylenecarboxylic acid with amines has been explored to synthesize derivatives like oxo-ethoxycarbonylmethylenepiperazine and its methyl derivative, showcasing the versatility of nitrogen-containing compounds in organic synthesis (Iwanami et al., 1964). Such research lays the groundwork for synthesizing and understanding the behavior of complex triazine derivatives.

Heterocyclic Chemistry

Compounds with triazine rings, like 2-chloro-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide, are crucial in heterocyclic chemistry. Studies have shown that benzohydrazides can be converted into oxadiazolenones, thiadiazolenones, and triazolenones, highlighting the reactivity and potential applications of triazine derivatives in creating novel heterocyclic compounds with unique properties (Barnish et al., 1986).

Biochemical Applications

Triazine derivatives have also been investigated for their biochemical applications, including their potential inhibitory effects on photosynthetic electron transport, which could have implications in herbicide development and environmental science. For instance, novel 1,3,5-triazines have been found to exhibit stronger inhibitory activity than atrazine, a well-known herbicide, suggesting their potential as more effective agents (Ohki et al., 1999).

Crystallography and Drug Design

The crystal structure analysis of benzohydrazide derivatives offers insights into their potential as inhibitors of prostate cancer, indicating the role of such compounds in drug design and medicinal chemistry. These studies provide a foundation for developing new therapeutics based on structural modifications of triazine derivatives (Arjun et al., 2020).

Environmental Chemistry

The enzymatic degradation of chlorodiamino-s-triazine, a metabolite of atrazine, showcases the environmental impact and biodegradation pathways of triazine derivatives. Understanding these pathways is crucial for assessing the environmental fate of such compounds and developing strategies for bioremediation (Seffernick et al., 2002).

Zukünftige Richtungen

While specific future directions for the study of “2-chloro-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide” are not mentioned in the literature I found, triazine derivatives continue to be an active area of research due to their diverse biological activities . Future studies may focus on exploring its potential biological activities and developing new synthetic methods.

Eigenschaften

IUPAC Name |

2-chloro-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5O2/c1-6-9(18)13-11(16-14-6)17-15-10(19)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,15,19)(H2,13,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNSLQHTFFFIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2,4-dimethyl-5-[[(Z)-(4-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2579695.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2579697.png)

![[4-(1-Hydroxycyclobutyl)phenyl]boronic acid](/img/structure/B2579698.png)

![9-(3-chloro-2-methylphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2579699.png)

![(3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2579701.png)

![2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2579710.png)

![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2579717.png)